2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline
Description
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline is a substituted aniline derivative featuring a phenoxy group substituted with isopropyl and methyl moieties at the 5- and 2-positions, respectively, and an additional methyl group at the 5-position of the aniline ring. This compound is structurally characterized by its aromatic systems and ether linkage, which confer unique electronic and steric properties. The compound is listed in commercial catalogs with 95% purity, indicating its availability for research applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-methyl-2-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)14-7-6-13(4)17(10-14)19-16-8-5-12(3)9-15(16)18/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDZHZIVPJPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C(C)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline typically involves the reaction of 5-isopropyl-2-methylphenol with an appropriate aniline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may produce various substituted aniline or phenoxy compounds.
Scientific Research Applications
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Acetamide Derivatives ()
Compounds such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5c) and N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5d) share the phenoxy-aniline backbone but incorporate thiadiazole rings with varying sulfur-containing substituents. Key differences include:
5-Chloro-2-methylaniline ()
A simpler analog lacking the phenoxy and isopropyl groups. It serves as a versatile intermediate in agrochemical and pharmaceutical synthesis. Key contrasts:
- Reactivity: The chloro substituent enhances electrophilic substitution reactivity compared to the sterically hindered phenoxy group in the target compound.
- Commercial Availability : Produced in multi-kilogram batches, reflecting its industrial utility .
Ether-Substituted Anilines
2-(Difluoromethoxy)-5-methylaniline ()
- Electron Effects : The difluoromethoxy group is both electron-withdrawing and metabolically stable, making it valuable in fluorinated drug design.
- Hazards: Higher toxicity (H302, H335) compared to non-fluorinated analogs .
Heterocyclic Derivatives
2-(Furan-2-ylmethoxy)-5-methylaniline ()
- Aromaticity : The furan ring contributes to π-stacking interactions, relevant in materials science.
- Commercial Demand : Supplied by 5 vendors, highlighting its niche applications .
Comparative Data Table
Biological Activity
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline, a compound with the CAS Number 946728-38-7, is an organic molecule characterized by a complex structure that includes both aromatic and aliphatic components. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique biological activity.
Chemical Structure and Properties
The compound features a phenoxy group with isopropyl and methyl substitutions, contributing to its distinct chemical properties. Its molecular formula is CHN, indicating the presence of nitrogen within its structure, which may play a role in its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| CAS Number | 946728-38-7 |
| Molecular Weight | 241.35 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory or modulatory effects on certain biological pathways, particularly those involving G protein-coupled receptors (GPCRs).
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies demonstrated that certain analogs showed cytotoxic effects against breast cancer cell lines, suggesting potential for development as anticancer agents.
- Neuroprotective Effects : A study explored the neuroprotective properties of related compounds, highlighting their ability to reduce oxidative stress in neuronal cells. This suggests that this compound may also have similar protective effects .
- Anti-inflammatory Properties : Another investigation reported that compounds with similar structures exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth | |
| Neuroprotection | Reduction of oxidative stress | |
| Anti-inflammatory | Inhibition of cytokines |
Synthesis and Industrial Applications
The synthesis of this compound typically involves reactions between substituted phenols and aniline derivatives under controlled conditions. This process can be optimized for industrial production, focusing on yield and purity.
Synthetic Route Overview
- Starting Materials : 2-Isopropyl-5-methylphenol and an appropriate aniline derivative.
- Reaction Conditions : Catalysis by acids or bases under controlled temperature and pressure.
- Major Byproducts : Depending on the reaction conditions, various substituted derivatives may be produced.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline, and how do substituent positioning challenges affect yield?
- Methodological Answer : Multi-step synthesis is typically required due to steric and electronic effects from the isopropyl, methyl, and phenoxy groups. For analogous aniline derivatives, a four-step approach (starting from sulfonyl chloride intermediates) achieved 59% yield via sequential sulfonation, alkylation, nitration, and hydrogenation . Key challenges include avoiding undesired nitration positions and ensuring selective reduction of nitro groups. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical for minimizing by-products.
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., distinguishing isopropyl and methyl groups) .
- IR Spectroscopy : Identifies amine (-NH2) and ether (C-O-C) functional groups through characteristic absorptions (e.g., ~3400 cm⁻¹ for NH2, ~1250 cm⁻¹ for C-O-C) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for verifying isotopic signatures of fluorine or sulfur if present .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies on structurally similar anilines show sensitivity to light and oxygen. Recommended storage includes:
- Temperature : -20°C in inert atmospheres to prevent oxidation .
- Solubility : Limited solubility in polar solvents (e.g., DMSO, chloroform) necessitates dissolution protocols to avoid precipitation during experiments .
Advanced Research Questions
Q. How can contradictory data in reaction yields or spectroscopic analysis be resolved?
- Methodological Answer : Contradictions often arise from impurities or isomer formation. Strategies include:
- Chromatographic Purity Checks : Use HPLC or GC-MS to quantify by-products (e.g., dinitro derivatives formed during nitration) .
- Isolation of Intermediates : Confirm structural integrity at each synthetic step via crystallography or 2D NMR (e.g., COSY, HSQC) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What mechanistic insights exist for its potential bioactivity, and how can they guide targeted modifications?
- Methodological Answer : While direct biological data for this compound is limited, structurally related anilines exhibit activity via kinase inhibition or receptor antagonism. For example:
- VEGFR2 Inhibition : Analogous sulfonamide-aniline hybrids block angiogenesis by targeting ATP-binding pockets .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity, as seen in trifluoromethyl-substituted anilines .
Q. What catalytic systems are effective for functionalizing the aniline core without degrading sensitive substituents?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/C for hydrogenation) are preferred for selective reductions. For C–H activation:
- Ruthenium Catalysts : Enable regioselective functionalization of methylphenoxy groups while preserving the amine .
- Base Optimization : Potassium carbonate in DMF minimizes side reactions during nucleophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
